2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid
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Overview
Description
2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid is an organic compound that features a dichlorophenyl group and a methylamino group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzene and methylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid
- 2-(3,5-Dichlorophenyl)-2-(methylamino)propanoic acid
- 2-(3,5-Dichlorophenyl)-2-(methylamino)butanoic acid
Uniqueness
2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its dichlorophenyl group and methylamino group can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H9Cl2NO2 |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12-8(9(13)14)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3,(H,13,14) |
InChI Key |
QPAPLUQWHCZODB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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